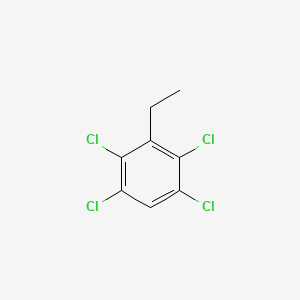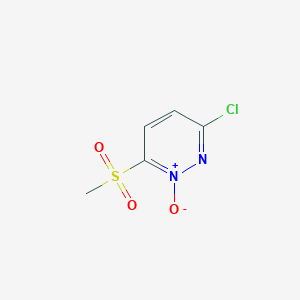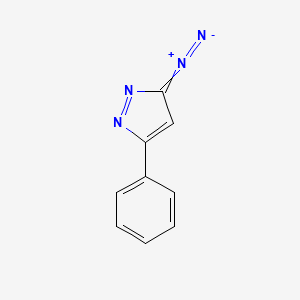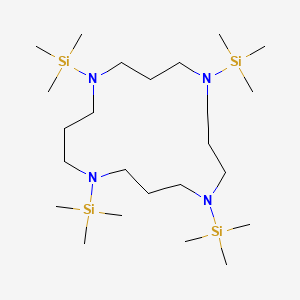
1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane: is a synthetic organic compound that belongs to the class of macrocyclic compounds It is characterized by the presence of four trimethylsilyl groups attached to a tetraazacyclohexadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetraamine with a silylating agent, such as trimethylsilyl chloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex macrocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane involves its ability to form stable complexes with metal ions and other molecules. The trimethylsilyl groups provide steric protection, while the tetraazacyclohexadecane ring offers multiple coordination sites. This allows the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
- 1,5,9,13-Tetrakis(phenylmethyl)-1,5,9,13-tetraphosphacyclohexadecane
- 1,5,9,13-Tetrakis(phenylmethyl)-1,5,9,13-tetraazacyclohexadecane
Uniqueness
Compared to similar compounds, 1,5,9,13-Tetrakis(trimethylsilyl)-1,5,9,13-tetraazacyclohexadecane is unique due to the presence of trimethylsilyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and ability to form complexes, making it a valuable tool in various scientific research applications.
Properties
CAS No. |
61754-97-0 |
|---|---|
Molecular Formula |
C24H60N4Si4 |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
trimethyl-[5,9,13-tris(trimethylsilyl)-1,5,9,13-tetrazacyclohexadec-1-yl]silane |
InChI |
InChI=1S/C24H60N4Si4/c1-29(2,3)25-17-13-19-26(30(4,5)6)21-15-23-28(32(10,11)12)24-16-22-27(20-14-18-25)31(7,8)9/h13-24H2,1-12H3 |
InChI Key |
DALSBJMJTXZSRH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCCN(CCCN(CCCN(CCC1)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



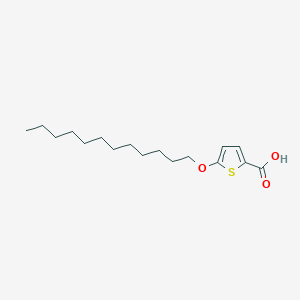
![methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate](/img/structure/B14545473.png)
![1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14545477.png)
![Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester](/img/structure/B14545482.png)
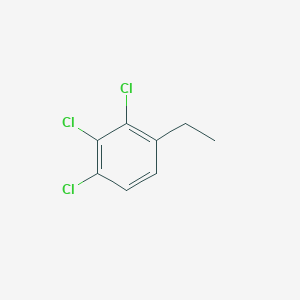
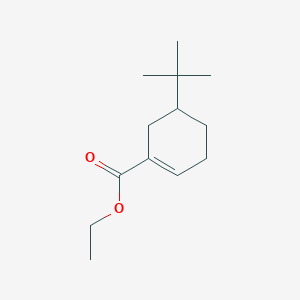
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
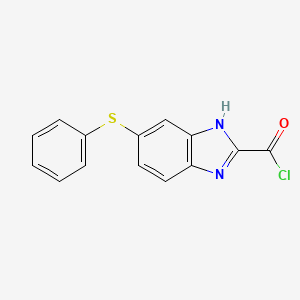
![4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile](/img/structure/B14545511.png)
![N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14545514.png)
